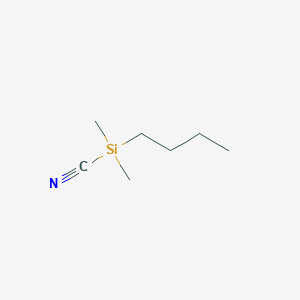
Butyl(dimethyl)silanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(dimethyl)silanecarbonitrile is an organosilicon compound that features a butyl group, two methyl groups, and a silane group bonded to a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylchlorosilane, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of catalysts such as Lewis acids to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl(dimethyl)silanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Primary amines.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl(dimethyl)silanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of butyl(dimethyl)silanecarbonitrile involves its ability to form stable bonds with other molecules through its silane and carbonitrile groups. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The carbonitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Butyl(dimethyl)silane: Lacks the carbonitrile group, making it less reactive in nucleophilic addition reactions.
Dimethylsilanecarbonitrile: Lacks the butyl group, which affects its physical properties and reactivity.
Butylsilanecarbonitrile: Lacks the dimethyl groups, which can influence its steric and electronic properties .
Uniqueness
Butyl(dimethyl)silanecarbonitrile is unique due to the presence of both butyl and dimethyl groups along with the carbonitrile functional group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
112255-64-8 |
|---|---|
Molecular Formula |
C7H15NSi |
Molecular Weight |
141.29 g/mol |
IUPAC Name |
[butyl(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C7H15NSi/c1-4-5-6-9(2,3)7-8/h4-6H2,1-3H3 |
InChI Key |
QPAGWSFQVFDCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
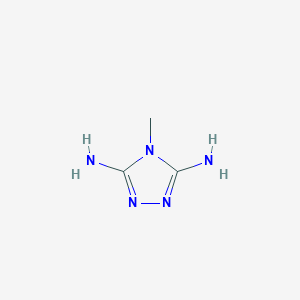
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)


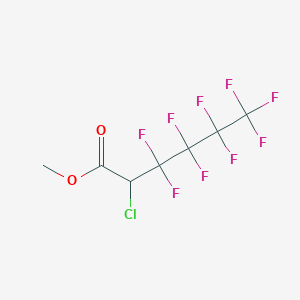

![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
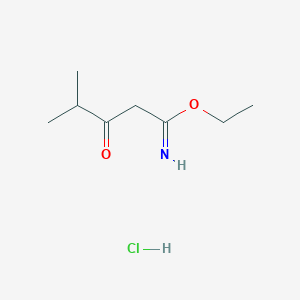
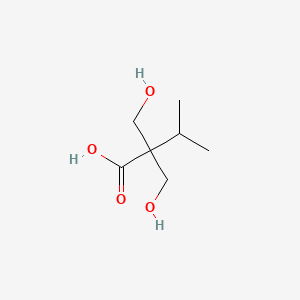
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
